Scientific Field: Organic Chemistry
Application Summary: 2-(Phenylthio)ethanol is used in the synthesis of indole.
Results or Outcomes: The outcome of this application is the production of indole, a heterocyclic compound that is prevalent in many natural products and drugs.
Application Summary: 2-(Phenylthio)ethanol is used in the synthesis of benzofuran.
Results or Outcomes: The outcome of this application is the production of benzofuran, a heterocyclic compound that is prevalent in many natural products and drugs.
Application Summary: 2-(Phenylthio)ethanol is used in the synthesis of benzothiophene.
Results or Outcomes: The outcome of this application is the production of benzothiophene, a heterocyclic compound that is used in the synthesis of various biologically active compounds.
Scientific Field: Biochemistry
Application Summary: 2-(Phenylthio)ethanol is used for temporary masking of the thymine residue during the synthesis of sugar modified thymidine derivatives.
Results or Outcomes: The outcome of this application is the production of sugar modified thymidine derivatives.
Application Summary: 2-(Phenylthio)ethanol is used in the preparation of 4-[2-(phenylthio)ethoxy]phthalonitrile.
Results or Outcomes: The outcome of this application is the production of 4-[2-(phenylthio)ethoxy]phthalonitrile, a precursor to phthalocyanines.
Scientific Field: Medicine
Application Summary: 2-(Phenylthio)ethanol is used as an antiseptic and disinfectant. Disinfectants are substances that are applied to non-living objects to destroy microorganisms that are living on the objects.
Results or Outcomes: The outcome of this application is the reduction of the possibility of infection, sepsis, or putrefaction when applied to living tissue/skin, and the destruction of microorganisms when applied to non-living objects.
2-(Phenylthio)ethanol, with the chemical formula C₈H₁₀OS and a CAS number of 699-12-7, is an organosulfur compound characterized by the presence of a phenylthio group attached to an ethanol backbone. This compound has a molecular weight of approximately 154.23 g/mol, a density of about 1.1 g/cm³, and a boiling point of 278.4 °C at 760 mmHg. It is primarily used in organic synthesis and has garnered attention for its unique chemical properties and biological activities .
Research indicates that 2-(Phenylthio)ethanol exhibits notable biological activities:
Several methods have been developed for synthesizing 2-(Phenylthio)ethanol:
2-(Phenylthio)ethanol finds applications across various fields:
Interaction studies of 2-(Phenylthio)ethanol with various reagents have revealed its reactivity profile:
Several compounds share structural or functional similarities with 2-(Phenylthio)ethanol. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Mercaptoethanol | C₂H₆OS | Simple thiol with strong reducing properties |
Phenethyl alcohol | C₈H₁₀O | Lacks sulfur; primarily used as a solvent |
Thiophenol | C₆H₅SH | Aromatic thiol; more volatile than phenylthioethanol |
2-(Methylthio)ethanol | C₈H₁₀OS | Similar sulfur functionality but with a methyl group |
The presence of the phenylthio group in 2-(Phenylthio)ethanol distinguishes it from other thiols and alcohols, contributing to its unique reactivity and potential applications in organic synthesis and biological systems.
Irritant